molecular formula C16H21N3O2S B268872 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide

3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide

货号 B268872
分子量: 319.4 g/mol
InChI 键: DZMCGWNGXMAAEB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide, also known as CCT251545, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound belongs to the class of benzamide derivatives and has been found to inhibit the activity of a protein called checkpoint kinase 1 (CHK1). CHK1 plays a crucial role in the DNA damage response pathway, and its inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

作用机制

CHK1 is a serine/threonine kinase that plays a crucial role in the DNA damage response pathway. CHK1 is activated in response to DNA damage, and its inhibition leads to the accumulation of DNA damage and the sensitization of cancer cells to DNA-damaging agents. 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide inhibits the activity of CHK1 by binding to its ATP-binding site, which prevents the phosphorylation of downstream targets involved in the DNA damage response pathway.
Biochemical and Physiological Effects:
3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide has been shown to induce DNA damage and cell cycle arrest in cancer cells. In addition, 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer models. Moreover, 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide has been shown to exhibit synergistic effects with other cancer drugs, such as PARP inhibitors and CDK inhibitors.

实验室实验的优点和局限性

One of the advantages of 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide is its specificity towards CHK1, which makes it a valuable tool for studying the DNA damage response pathway. Moreover, 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer models, which makes it a promising candidate for cancer treatment. However, one of the limitations of 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide is its low solubility, which makes it difficult to administer in vivo.

未来方向

There are several future directions for the study of 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide. One direction is to investigate the potential of 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide in combination with other cancer drugs, such as immune checkpoint inhibitors and targeted therapies. Another direction is to develop more potent and selective CHK1 inhibitors with improved pharmacokinetic properties. Moreover, the role of CHK1 in cancer stem cells and tumor microenvironment should be further investigated to gain a better understanding of its potential as a therapeutic target.

合成方法

The synthesis of 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 3,4-dichlorobenzamide with diethylamine to form 3,4-dichloro-N,N-diethylbenzamide. This intermediate is then reacted with cyclopropyl isocyanate to form 3-{[(cyclopropylcarbonyl)amino]carbonyl}-N,N-diethylbenzamide. The final step involves the reaction of the intermediate with thiourea to form 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide. The overall yield of the synthesis is approximately 15%.

科学研究应用

3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide has been extensively studied for its potential in cancer treatment. In vitro studies have shown that 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide inhibits the activity of CHK1, which leads to the accumulation of DNA damage and the sensitization of cancer cells to chemotherapy and radiation therapy. In vivo studies have shown that 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide can enhance the efficacy of chemotherapy and radiation therapy in various cancer models, including breast cancer, lung cancer, and colon cancer. Moreover, 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide has been shown to exhibit synergistic effects with other cancer drugs, such as PARP inhibitors and CDK inhibitors.

属性

产品名称

3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide

分子式

C16H21N3O2S

分子量

319.4 g/mol

IUPAC 名称

3-(cyclopropanecarbonylcarbamothioylamino)-N,N-diethylbenzamide

InChI

InChI=1S/C16H21N3O2S/c1-3-19(4-2)15(21)12-6-5-7-13(10-12)17-16(22)18-14(20)11-8-9-11/h5-7,10-11H,3-4,8-9H2,1-2H3,(H2,17,18,20,22)

InChI 键

DZMCGWNGXMAAEB-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2CC2

规范 SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2CC2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。